Sodium D-glutamate is derived from glutamic acid, which occurs naturally in many foods, including tomatoes and cheese. It can be classified as a flavor enhancer and is often labeled as E621 in food products . The production of sodium D-glutamate has evolved over the years, with three main methods utilized: hydrolysis of vegetable proteins, direct chemical synthesis, and bacterial fermentation, with the latter being the most prevalent today .
The fermentation process mimics other fermentation methods used in food production (e.g., yogurt and vinegar). During fermentation, bacteria excrete amino acids into a culture broth from which L-glutamate is isolated. The efficiency of this method continues to improve with advances in biotechnology .
Sodium D-glutamate undergoes various chemical reactions depending on conditions:
Sodium D-glutamate has diverse applications beyond culinary uses:
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